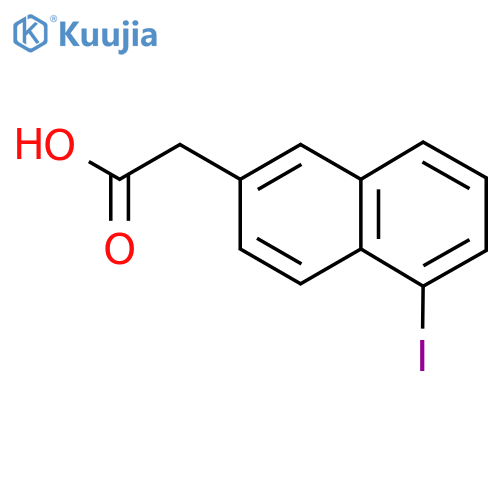Cas no 1261623-37-3 (5-Iodonaphthalene-2-acetic acid)

1261623-37-3 structure
商品名:5-Iodonaphthalene-2-acetic acid
CAS番号:1261623-37-3
MF:C12H9IO2
メガワット:312.103135824203
CID:4936045
5-Iodonaphthalene-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Iodonaphthalene-2-acetic acid
-
- インチ: 1S/C12H9IO2/c13-11-3-1-2-9-6-8(7-12(14)15)4-5-10(9)11/h1-6H,7H2,(H,14,15)
- InChIKey: OTWZPSSKXRCHDF-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC2C=C(CC(=O)O)C=CC=21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-Iodonaphthalene-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001257-1g |
5-Iodonaphthalene-2-acetic acid |
1261623-37-3 | 98% | 1g |
$1634.45 | 2023-09-03 | |
| Alichem | A219001257-500mg |
5-Iodonaphthalene-2-acetic acid |
1261623-37-3 | 98% | 500mg |
$1038.80 | 2023-09-03 |
5-Iodonaphthalene-2-acetic acid 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
1261623-37-3 (5-Iodonaphthalene-2-acetic acid) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
